1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Description
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a butoxy group, a methylbenzenesulfonyl group, and a chloromethylphenyl group attached to a piperazine ring
Properties
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3S/c1-4-5-14-28-21-9-6-17(2)15-22(21)29(26,27)25-12-10-24(11-13-25)19-8-7-18(3)20(23)16-19/h6-9,15-16H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWYIDDDSOQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-butoxy-5-methylbenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a base, such as sodium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium carbonate or potassium carbonate in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the chloro and methyl groups on the phenyl ring.
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: Similar structure but lacks the chloro group on the phenyl ring.
Uniqueness
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets and potentially novel applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
